Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development . The presence of bromine atoms and the carboxylate ester group in its structure makes it a versatile intermediate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the bromination of 8-methylimidazo[1,2-a]pyridine-2-carboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane . The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of microreactor technology allows for precise control over reaction parameters, leading to efficient and safe production .
Types of Reactions:
Substitution Reactions: The bromine atoms in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to introduce additional functional groups or reduction reactions to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly for treating infectious diseases like tuberculosis.
Biological Studies: The compound is used in studies to understand the structure-activity relationship of imidazo[1,2-a]pyridine derivatives.
Material Science: It is utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the carboxylate ester group play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the derivative used.
Vergleich Mit ähnlichen Verbindungen
- Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate
- 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Comparison: Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of two bromine atoms at positions 3 and 6, which significantly influence its reactivity and biological activity. In contrast, similar compounds like ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate lack these bromine atoms, resulting in different chemical properties and applications .
Eigenschaften
Molekularformel |
C11H10Br2N2O2 |
---|---|
Molekulargewicht |
362.02 g/mol |
IUPAC-Name |
ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate |
InChI |
InChI=1S/C11H10Br2N2O2/c1-3-17-11(16)8-9(13)15-5-7(12)4-6(2)10(15)14-8/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
BFBNKSALEAITNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.